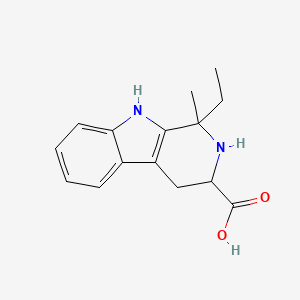

1-Ethyl-1-methyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-Ethyl-1-methyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid is a compound belonging to the class of beta-carbolines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The molecular formula of this compound is C15H18N2O2, and it has a molecular weight of 258.32 g/mol .

準備方法

The synthesis of 1-Ethyl-1-methyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid typically involves the Pictet-Spengler reaction, which is a well-known method for constructing beta-carboline frameworks. This reaction involves the condensation of tryptophan derivatives with aldehydes or ketones, followed by cyclization . Industrial production methods may involve optimizing reaction conditions such as temperature, pH, and the use of catalysts to increase yield and purity .

化学反応の分析

1-Ethyl-1-methyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups like halides or hydroxyl groups.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and reaction temperatures ranging from room temperature to reflux conditions .

科学的研究の応用

Chemical Properties and Structure

- Molecular Formula : C15H18N2O2

- Molecular Weight : 258.32 g/mol

- IUPAC Name : 1-Ethyl-1-methyl-2,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylic acid

The structural characteristics of MTCA contribute to its biological activity and potential therapeutic applications.

Antioxidant Properties

MTCA exhibits notable antioxidant properties. Research indicates that it can scavenge free radicals and reduce oxidative stress in biological systems. This antioxidant activity is crucial for protecting cells from damage caused by reactive oxygen species (ROS), which are implicated in various diseases including cancer and neurodegenerative disorders .

Neuroprotective Effects

Studies have shown that MTCA may offer neuroprotective benefits. It has been observed to inhibit neuronal apoptosis and promote cell survival under stress conditions. This property suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Antithrombotic Activity

MTCA has been investigated for its antithrombotic effects, which could be beneficial in preventing thrombosis-related conditions. Its influence on platelet aggregation and coagulation pathways highlights its potential as a therapeutic agent in cardiovascular diseases .

Lipid Metabolism Regulation

Recent studies demonstrate that MTCA plays a role in regulating lipid metabolism. It has been shown to influence lipogenic factors in adipocytes, which could have implications for obesity and metabolic syndrome management. Specifically, MTCA treatment resulted in significant modulation of lipogenic gene expression .

Potential in Cancer Therapy

The compound has shown promise in cancer research due to its cytotoxic effects against various cancer cell lines. For instance, it has been reported to induce apoptosis in gastric adenocarcinoma and lung cancer cells at micromolar concentrations . The exploration of MTCA derivatives may lead to the development of new anticancer agents.

Case Studies

作用機序

The mechanism of action of 1-Ethyl-1-methyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid involves its interaction with various molecular targets, including enzymes and receptors. It can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their conformation and function . The pathways involved may include signal transduction pathways, metabolic pathways, and gene expression regulation .

類似化合物との比較

1-Ethyl-1-methyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid can be compared with other beta-carboline derivatives such as:

1-Methyl-1,2,3,4-tetrahydro-beta-carboline-3-carboxylic acid: Known for its neuroprotective properties.

1-Ethyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid: Similar in structure but differs in its ethyl group position, affecting its biological activity.

1-Methyl-1,2,3,4-tetrahydro-beta-carboline: Another isomer with distinct pharmacological properties.

The uniqueness of this compound lies in its specific substitution pattern, which influences its binding affinity and selectivity towards various biological targets .

生物活性

Overview

1-Ethyl-1-methyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid (EMTHBC) is a compound belonging to the beta-carboline family, which is recognized for its diverse biological activities. This compound has garnered attention due to its potential therapeutic applications in various fields, including neurodegenerative diseases, cancer treatment, and anti-inflammatory responses.

- Molecular Formula : C15H18N2O2

- Molecular Weight : 258.32 g/mol

- IUPAC Name : 1-ethyl-1-methyl-2,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylic acid

- CAS Number : 1214668-25-3

EMTHBC interacts with various biological targets, influencing multiple pathways:

- Enzyme Modulation : It has been shown to modulate the activity of enzymes involved in metabolic pathways.

- Receptor Interaction : The compound can bind to specific receptors, altering their conformation and function. This includes interactions with estrogen receptors, where it acts as an inhibitor and degrader .

Therapeutic Potential

The compound exhibits a range of biological activities:

- Neuroprotective Effects : Studies indicate that EMTHBC may protect neuronal cells from oxidative stress and apoptosis, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's .

- Anticancer Activity : EMTHBC has demonstrated cytotoxic effects against various cancer cell lines. For instance, it has shown significant inhibition of cell growth in leukemia cell lines (L1210 and L5178Y) and solid tumors .

- Anti-inflammatory Properties : Research suggests that EMTHBC can reduce inflammation markers in vitro and in vivo, indicating its potential as an anti-inflammatory agent .

- Antimicrobial Activity : It has been evaluated for its effects against pathogens like Trypanosoma cruzi, showing promising results with low cytotoxicity towards mammalian cells while effectively inhibiting parasitic growth .

Case Studies

Several studies have highlighted the biological activity of EMTHBC:

- A study reported that EMTHBC exhibited a selective index significantly higher for parasites compared to mammalian cells, showcasing its potential for targeted therapies without harming host cells .

- Another investigation into structure-activity relationships (SAR) revealed that modifications in the molecular structure of beta-carbolines could enhance their antimalarial properties, suggesting that EMTHBC might be further optimized for better efficacy against malaria .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Key Findings |

|---|---|---|

| 1-Methyl-1,2,3,4-tetrahydro-beta-carboline-3-carboxylic acid | Neuroprotective | Exhibits protective effects on neuronal cells. |

| 1-Ethyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid | Anticancer | Shows significant cytotoxicity against cancer cell lines. |

| 1-Methyl-1,2,3,4-tetrahydro-beta-carboline | Antimicrobial | Effective against various pathogens with low toxicity to host cells. |

特性

IUPAC Name |

1-ethyl-1-methyl-2,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O2/c1-3-15(2)13-10(8-12(17-15)14(18)19)9-6-4-5-7-11(9)16-13/h4-7,12,16-17H,3,8H2,1-2H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVKIDYZBWCSUIJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C2=C(CC(N1)C(=O)O)C3=CC=CC=C3N2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>38.7 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49640787 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。